N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Description
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a carbazole moiety with an isoquinoline derivative, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.
Properties
Molecular Formula |
C23H20ClN3O2 |
|---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methyl-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H20ClN3O2/c1-27-12-18(14-5-2-3-6-16(14)23(27)29)22(28)26-20-8-4-7-15-17-11-13(24)9-10-19(17)25-21(15)20/h2-3,5-6,9-12,20,25H,4,7-8H2,1H3,(H,26,28) |
InChI Key |
DHJQZCZVYZIFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the carbazole derivative, which undergoes chlorination to introduce the chloro group at the 6-position. This intermediate is then reacted with an isoquinoline derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes scaling up the reaction volumes, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization. The choice of reagents and catalysts is also crucial to ensure cost-effectiveness and environmental sustainability in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chloro group with the nucleophile, forming new derivatives of the original compound .
Scientific Research Applications
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antiviral, anticancer, and immunomodulatory agent.
Materials Science: The compound’s properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to the disruption of viral replication, induction of apoptosis in cancer cells, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine: Shares the carbazole core but lacks the isoquinoline moiety.
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-indol-3-yl)acetamide: Contains an indole group instead of the isoquinoline derivative
Uniqueness
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is unique due to its combination of the carbazole and isoquinoline structures. This dual functionality allows it to exhibit a broader range of biological activities and makes it a versatile compound for various applications .
Biological Activity
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, neuroprotective properties, and more.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C20H21ClN2O
- Molecular Weight : 340.84654 g/mol
- CAS Number : 121593-98-4
1. Antimicrobial Activity
Research has demonstrated that carbazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains. The mechanism of action often involves the disruption of bacterial cell membranes or inhibition of essential enzymes.
| Compound | Activity | Reference |
|---|---|---|
| N-(6-chloro-9H-carbazol-2-yl)-N-phenylpropanamide | Inhibition of fatty acid amide hydrolase | |
| 6-chloro-carbazole derivatives | Broad-spectrum antimicrobial activity |
2. Anticancer Properties
The anticancer potential of this compound has been explored in various studies. The compound has shown promise as an antiproliferative agent against different cancer cell lines.
Case Studies:
- A study indicated that certain N-substituted carbazoles inhibited cyclin-dependent kinases (CDKs), leading to reduced proliferation in cancer cells such as HCT116 (colon) and NCI-H460 (lung) with IC50 values in the low micromolar range .
3. Neuroprotective Effects
Neuroprotective properties have also been attributed to this class of compounds. Research indicates that they may protect neuronal cells from oxidative stress and apoptosis.
Key Findings:
- Compounds with bulky substituents at the N-position have shown significant neuroprotective activity at concentrations as low as 3 µM against glutamate-induced injury in HT22 neuronal cells .
| Compound | Concentration (µM) | Effectiveness | Reference |
|---|---|---|---|
| Compound 60 | 3 | Neuroprotection against glutamate toxicity |
The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : Many carbazole derivatives act as inhibitors of key enzymes involved in cancer progression and microbial survival.
- Antioxidative Mechanisms : The antioxidative properties contribute to neuroprotection by reducing oxidative stress in neuronal tissues.
- Cell Cycle Regulation : By inhibiting CDKs, these compounds can induce cell cycle arrest in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
